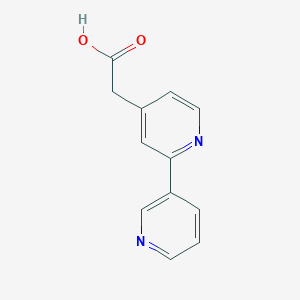
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is an organic compound that features a unique structure with two pyridine rings connected via an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a suitable coupling agent under controlled conditions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine rings or the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)acetic acid
- 2-(Pyridin-4-yl)acetic acid
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
Uniqueness
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2,(H,15,16) |
InChI Key |
YJTHVVVBKCYOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)
![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)


![5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)



